Product packaging for Rhaponticin 6''-O-gallate(Cat. No.:CAS No. 94356-23-7)

Rhaponticin 6''-O-gallate

Cat. No.: B2897586
CAS No.: 94356-23-7
M. Wt: 572.519
InChI Key: HEOKFDGOFROELJ-YOLIOAAWSA-N
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Description

Significance of Stilbenoid Glycosides in Natural Products Chemistry and Phytochemistry

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 carbon skeleton. chiro.org They exist in various forms, including monomers, oligomers, and as glycosides, where a sugar moiety is attached to the stilbene (B7821643) core. chiro.org In plants, stilbenoids often function as phytoalexins, which are antimicrobial compounds produced in response to stresses like fungal infections or toxins. nih.govresearchgate.netnih.gov The glycosylation of stilbenoids, forming stilbenoid glycosides, can alter their solubility, stability, and biological activity. This structural modification is a key area of study in natural products chemistry, as it influences how these compounds are stored in the plant and their potential effects when isolated. chiro.org The diverse biological activities reported for stilbenoids, such as antioxidant, anti-inflammatory, and cardioprotective effects, make them a significant subject of phytochemical research. chiro.orgnih.govnih.gov

Natural Occurrence and Distribution of Rhaponticin 6''-O-gallate in Rheum Species and Other Plant Sources

This compound is primarily isolated from various species of the Rheum genus, commonly known as rhubarb. Its presence has been documented in the rhizomes and roots of several rhubarb species, which have been used for centuries in traditional medicine. pnfs.or.kr

Specific species where this compound has been identified include:

Rheum rhaponticum (Siberian or rhapontic rhubarb): The roots and stems are a primary source of this compound. cymitquimica.comresearchgate.net

Rheum undulatum : The rhizome of this species has been shown to contain this compound. medchemexpress.commedchemexpress.combiocrick.comtargetmol.comdcchemicals.com Studies have isolated it alongside its isomer and other stilbenes from this plant. biocrick.comtargetmol.com

Rheum emodi (Himalayan rhubarb): This species, found in the temperate and subtropical Himalayas, also contains this compound in its rhizomes. pnfs.or.krnih.gov It is one of many stilbenoids identified in this plant. pnfs.or.krnih.gov

Beyond the Rheum genus, some studies have indicated the presence of related compounds in other plants. For instance, the roots of Rumex obtusifolius L. have been cited as a source for the isomeric Rhaponticin 2''-O-gallate, suggesting potential phytochemical similarities. chemfaces.comlookchem.com

Plant SpeciesPlant PartReference
Rheum rhaponticumRoots, Stems researchgate.net
Rheum undulatumRhizome medchemexpress.combiocrick.com
Rheum emodiRhizome pnfs.or.krnih.gov

Structural Elucidation and Isomeric Forms

This compound is a stilbene glucoside gallate. medchemexpress.commedchemexpress.com Its core structure is rhaponticin, which is a glycoside of the stilbenoid rhapontigenin (B1662419). In this compound, a gallic acid molecule is attached via an ester linkage to the 6''-position of the glucose moiety of rhaponticin. pnfs.or.krnih.gov The structure has been elucidated using modern spectroscopic techniques, including high-field Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). pnfs.or.krnih.govresearchgate.net

A significant isomer of this compound is Rhaponticin 2''-O-gallate . biocrick.comchemfaces.com This isomer shares the same molecular formula (C₂₈H₂₈O₁₃) and molecular weight (572.51 g/mol ) but differs in the attachment point of the galloyl group. realgenelabs.comlookchem.com In the 2''-O-gallate isomer, the gallic acid is acylated at the 2''-position of the glucose unit instead of the 6''-position. pnfs.or.krnih.gov Both isomers have been isolated from the same plant sources, such as Rheum undulatum, and their distinct structures were confirmed through detailed spectroscopic analysis. biocrick.comtargetmol.comchemfaces.com

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
This compound94356-23-7C₂₈H₂₈O₁₃572.51Galloyl group at the 6''-position of glucose
Rhaponticin 2''-O-gallate94356-24-8C₂₈H₂₈O₁₃572.51Galloyl group at the 2''-position of glucose

Contextualization within the Broader Class of Hydroxystilbenes and Phenolic Compounds

This compound belongs to the broad class of phenolic compounds, which are characterized by having at least one aromatic ring with one or more hydroxyl groups attached. researchgate.net More specifically, it is classified as a hydroxystilbene, a subgroup of stilbenoids. Hydroxystilbenes, such as the well-known resveratrol (B1683913), are distinguished by the presence of hydroxyl (-OH) groups on the stilbene backbone. chiro.orgnih.gov

The structure of this compound is a clear illustration of chemical diversity within this class. It is a complex molecule built from three distinct phenolic units:

A hydroxystilbene aglycone (rhapontigenin).

A glucose molecule (forming the glycoside, rhaponticin).

A gallic acid moiety (a phenolic acid).

This combination places it at the intersection of several important phytochemical categories, making it a subject of interest for its biosynthetic pathways and potential biological properties derived from its composite structure. chiro.orgpnfs.or.kr

Overview of Key Research Avenues for this compound

Research on this compound has primarily focused on its potential biological and pharmacological activities, stemming from its classification as a phenolic and stilbenoid compound. One of the main areas of investigation is its anti-inflammatory properties. Studies have explored its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, a common model for assessing anti-inflammatory effects. medchemexpress.commedchemexpress.combiocrick.comtargetmol.comdcchemicals.com Research has shown that both this compound and its isomer, Rhaponticin 2''-O-gallate, exhibit inhibitory activity on NO production. biocrick.comtargetmol.comchemfaces.com

Another significant research avenue is its antioxidant potential. As a polyphenolic compound, it is studied for its capacity to scavenge free radicals and mitigate oxidative stress, which are implicated in various chronic diseases. pnfs.or.kr The presence of multiple hydroxyl groups from the stilbene, glucoside, and gallate components contributes to this line of inquiry. biocrick.com Current research is centered on elucidating the specific mechanisms through which it modulates cellular signaling pathways related to inflammation and oxidative stress.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O13 B2897586 Rhaponticin 6''-O-gallate CAS No. 94356-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O13/c1-38-21-5-4-13(8-18(21)30)2-3-14-6-16(29)11-17(7-14)40-28-26(36)25(35)24(34)22(41-28)12-39-27(37)15-9-19(31)23(33)20(32)10-15/h2-11,22,24-26,28-36H,12H2,1H3/b3-2+/t22-,24-,25+,26-,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKFDGOFROELJ-XJVIDBJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Characterization Methodologies in Academic Research

Advanced Extraction Techniques for Rhaponticin 6''-O-gallate from Plant Matrices

The initial step in isolating this compound involves its extraction from plant material, such as the rhizomes of rhubarb species. rsc.orgnih.gov While traditional methods like reflux or room temperature solvent extraction are used, advanced techniques are increasingly favored for their efficiency and sustainability. google.comcarlroth.comcsustan.edu These modern methods aim to improve yield and purity while often reducing solvent consumption and extraction time. mdpi.comspectrabase.com

Key advanced techniques applicable to the extraction of stilbenes and other polyphenols include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-intensity sound waves to create acoustic cavitation in the solvent. mdpi.comrsc.org The collapse of these cavitation bubbles near the plant tissue disrupts cell walls, enhancing the release of intracellular components like this compound into the solvent and improving mass transport. mdpi.comorganicchemistrydata.org UAE is noted for being effective at lower temperatures, which helps preserve thermolabile compounds. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing a rapid rise in temperature and internal pressure within the plant cells. spectrabase.com This pressure ruptures the cell structure, releasing the target compounds into the solvent. spectrabase.comebi.ac.uk MAE can significantly reduce extraction time and solvent volume compared to conventional methods. d-nb.info

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. google.comrsc.org In its supercritical state, CO₂ possesses properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas and dissolve compounds like a liquid. rsc.org This "green" technique is highly selective and produces high-purity extracts without the use of hazardous organic solvents. rsc.org

Table 1: Comparison of Advanced Extraction Techniques for Phenolic Compounds

Technique Principle Advantages Typical Solvents
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer. mdpi.comorganicchemistrydata.org Reduced extraction time and temperature, lower energy and solvent use. mdpi.com Ethanol, Methanol, Water, Acetone. organicchemistrydata.orgpsu.edu
Microwave-Assisted Extraction (MAE) Microwave energy creates localized heating and pressure, rupturing cells. spectrabase.com High extraction efficiency, significant time savings, reduced solvent consumption. spectrabase.comd-nb.info Ethanol, Ethanol-water mixtures. psu.eduglycoscience.ru
Supercritical Fluid Extraction (SFE) A supercritical fluid acts as a selective solvent. google.comrsc.org High purity extracts, environmentally friendly (no organic solvents), protects heat-sensitive compounds. google.comrsc.org Supercritical CO₂, often with co-solvents like ethanol. rsc.org

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from other stilbenes, anthraquinones, and flavonoids also present in the extract. nih.govcarlroth.com

Preparative LC-MS is a powerful technique for purifying specific compounds from a complex mixture. The system couples a preparative high-performance liquid chromatograph with a mass spectrometer, which serves as a highly selective detector to guide fraction collection. carlroth.comresearchgate.net In research on Rheum emodi, a preparative LC-MS system was used to isolate stilbenoid gallates. carlroth.com The ethyl acetate (B1210297) fraction of the plant extract was injected into the system, and fractions were collected based on mass-to-charge ratio (m/z) triggers, ensuring precise isolation of the target compounds. carlroth.com

Table 2: Example of Preparative LC-MS Parameters for Isolating Stilbenoids

Parameter Specification Reference
System Micromass ZQ MS with Alliance e2695 HPLC and 2767 sample manager carlroth.com
Column YMC PACK ODS-AM (Reversed-Phase) carlroth.com
Mobile Phase Gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B) carlroth.com
Ionization Mode Electrospray Ionization (ESI), Positive carlroth.com
Cone Voltage 30 V carlroth.com
Source Temperature 120°C carlroth.com
Desolvation Temp. 350°C carlroth.com
Scan Range 100–1,200 m/z carlroth.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of phytochemicals. For this compound, HPLC methods have been developed for its quantitative determination in various rhubarb species. nih.gov These methods typically use a reversed-phase column and a mobile phase gradient of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. nih.gov Detection is commonly performed with a Diode Array Detector (DAD) or a UV detector set to a wavelength where stilbenes show strong absorbance, such as 280 nm. nih.gov

Table 3: Example of HPLC Conditions for the Analysis of Rhubarb Constituents

Parameter Specification Reference
Column Reversed-phase C18 nih.gov
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water
Detection UV at 280 nm nih.gov
Analysis Goal Systematic determination of 30 compounds, including this compound nih.gov
Retention Time Rhaponticin: 8.411 min (under specific conditions)

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for separating natural products. It avoids irreversible adsorption that can occur with solid stationary phases. The method relies on partitioning solutes between two immiscible liquid phases based on their partition coefficients (K). HSCCC has been successfully applied to separate the parent compound, rhaponticin, from Rheum species and other plants. google.com A two-phase solvent system is selected, and by optimizing parameters such as revolution speed and mobile phase flow rate, high-purity compounds can be obtained in a single step. google.com

Table 4: Example of HSCCC Conditions for the Separation of Rhaponticin

Parameter Specification Reference
Plant Source Rheum likiangense Sam.
Solvent System methanol:n-butanol:chloroform:water (2:0.5:3:3, v/v/v/v)
Separation Mode Head-to-tail elution
Revolution Speed 874 rpm (optimized for fenugreek extract) google.com
Flow Rate 1.3 mL/min (optimized for fenugreek extract) google.com
Yield & Purity 148 mg of rhaponticin with 95.3% purity from 1.5 g of crude extract

High-Performance Liquid Chromatography (HPLC) for Isolation and Enrichment

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Characterization

Once the compound is isolated in a pure form, its chemical structure must be unequivocally confirmed. Spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. google.com

The reported NMR data for the parent compound, rhaponticin, provides a baseline for characterization.

Table 5: ¹H-NMR Spectral Data for Rhaponticin (in DMSO-d₆)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', 6' 7.33 d 8.5
H-α 7.10 d 16.5
H-β 6.90 d 16.5
H-5' 6.80 d 8.5
H-4 6.75 t 2.0
H-2 6.55 d 2.0
H-6 6.35 d 2.0
H-1'' 4.85 d 7.0
OCH₃ 3.80 s

(Data sourced from ResearchGate)

Table 6: ¹³C-NMR Spectral Data for Rhaponticin (in DMSO-d₆)

Carbon Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
C-1 140.0 C-1' 130.5
C-2 107.5 C-2', 6' 127.5
C-3 159.0 C-3', 5' 115.5
C-4 104.5 C-4' 158.0
C-5 159.0 C-α 128.0
C-6 102.0 C-β 125.5
C-1'' 100.5 C-4'' 70.0
C-2'' 74.5 C-5'' 77.0
C-3'' 76.5 C-6'' 61.0
OCH₃ 55.5

(Data sourced from ResearchGate)

Table of Mentioned Compounds

Compound Name Class
This compound Stilbene (B7821643) Glucoside Gallate
Rhaponticin Stilbene Glucoside
Rhapontigenin (B1662419) Stilbene Aglycone
Gallic Acid Phenolic Acid
Desoxyrhaponticin (B211215) Stilbene Glucoside
Piceatannol Stilbene Aglycone
Resveratrol (B1683913) Stilbene Aglycone
Emodin (B1671224) Anthraquinone (B42736)
Chrysophanol Anthraquinone
Myricetin Flavonol
Acetonitrile Solvent
Methanol Solvent
Ethanol Solvent
Acetone Solvent
Chloroform Solvent
n-Butanol Solvent
Trifluoroacetic Acid Acid
Phosphoric Acid Acid

Electrospray Ionization Mass Spectrometry (ESI/MS, ESI-MS/MS) for Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) and its tandem configuration (MS/MS) are powerful analytical techniques for the structural elucidation of natural products like this compound. nih.gov In the analysis of stilbene galloyl glycosides, ESI is typically operated in negative ionization mode, which readily deprotonates the phenolic hydroxyl groups to form a pseudomolecular ion [M-H]⁻. For this compound, with a molecular weight of 572.52 g/mol , this ion is observed at a mass-to-charge ratio (m/z) of approximately 571.5. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) analysis of this parent ion provides a detailed fragmentation pattern that serves as a structural fingerprint. The fragmentation is predictable and primarily occurs at the ester and glycosidic linkages, which are the most labile bonds in the structure. The analysis of related compounds, such as other gallate esters and stilbene glycosides, reveals common fragmentation pathways. mdpi.comnih.gov

The primary fragmentation event is the cleavage of the ester bond linking the gallic acid moiety to the 6''-position of the glucose unit. This can result in two characteristic fragmentation pathways:

A neutral loss of the galloyl group (C₇H₄O₄; 152 Da), leading to a fragment ion corresponding to deprotonated rhaponticin.

The formation of the deprotonated gallic acid anion [gallic acid - H]⁻ at m/z 169. nih.govresearchgate.net

The deprotonated gallic acid ion itself undergoes a characteristic subsequent fragmentation via decarboxylation (loss of CO₂) to produce a highly stable product ion at m/z 125. researchgate.net Further fragmentation of the rhaponticin ion can occur through the cleavage of the O-glycosidic bond, resulting in the loss of the glucose moiety (162 Da) and formation of the deprotonated aglycone, rhapontigenin. This systematic fragmentation allows for the unambiguous identification of the compound's core components: the rhapontigenin backbone, the glucose linker, and the galloyl group esterified at the sugar. mdpi.com

Table 1: ESI-MS/MS Fragmentation Pattern of this compound in Negative Ion Mode

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
571.5419.5152[Rhaponticin - H]⁻
571.5169.0402.5[Gallic acid - H]⁻
419.5257.5162[Rhapontigenin - H]⁻
169.0125.044[Gallic acid - H - CO₂]⁻

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Spectral Fingerprinting

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to obtain a preliminary spectral fingerprint of a compound, providing information about its chromophoric systems. nih.gov The UV-Vis spectrum of this compound is a composite of the absorption characteristics of its two main chromophores: the trans-stilbene (B89595) core of rhaponticin and the galloyl moiety. dntb.gov.uaresearchgate.net

The trans-stilbene structure in rhaponticin exhibits a strong absorption maximum (λmax) in the range of 320-330 nm, which is characteristic of the extended π-conjugated system. dntb.gov.ua The galloyl group, a derivative of gallic acid, typically shows absorption bands at shorter wavelengths, often around 275-280 nm. researchgate.net Therefore, the resulting UV-Vis spectrum for this compound is expected to display distinct absorption maxima corresponding to these electronic transitions. The precise λmax values and their molar absorptivity (ε) are key identifiers used in quality control and characterization, often employed in conjunction with High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD). mdpi.com

Table 2: Characteristic UV Absorption Maxima for Chromophores in this compound

Chromophoric Moiety Reported λmax (nm) Reference Compound
trans-Stilbene Glycoside~325 nmtrans-Rhaponticin
Galloyl Group~275-280 nmMethyl gallate

Assessment of Compound Purity for Research Applications

For research applications, ensuring the purity of a chemical compound is critical for obtaining reliable and reproducible results. The assessment of purity for this compound isolated from natural sources or synthesized is typically performed using High-Performance Liquid Chromatography (HPLC). researchgate.netugr.escore.ac.uk HPLC offers high resolution and sensitivity, allowing for the separation of the target compound from closely related impurities, such as isomers (e.g., Rhaponticin 2''-O-gallate) or biosynthetic precursors. mdpi.com

Commercial suppliers of this compound for research purposes provide a Certificate of Analysis that specifies the purity, which is almost universally determined by HPLC analysis. These analyses typically show purities of ≥95% or often ≥98%. nih.govugr.escore.ac.uk In addition to purity assessment, structural identity is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. ugr.escore.ac.uk The combination of HPLC for purity determination and NMR for structural verification ensures that the compound meets the high standards required for academic and pharmaceutical research.

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Rhaponticin Biosynthesis

The biosynthesis of rhaponticin is a multi-step process involving several key enzymes. A crucial step in this pathway is the glycosylation of the stilbene (B7821643) aglycone, rhapontigenin (B1662419).

Uridine diphosphate-dependent glycosyltransferases (UGTs) are pivotal enzymes in the biosynthesis of a vast array of plant secondary metabolites. nih.govmdpi.com These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. nih.govfrontiersin.org In the case of rhaponticin biosynthesis, a specific UGT is responsible for the glucosylation of rhapontigenin.

Research has identified a particular glucosyltransferase, RpUGT1 , from the rhizome of Rheum palmatum. nih.govcontinental.edu.pe This enzyme has been shown to catalyze the glucosylation of rhapontigenin at the 3-hydroxyl position to form rhaponticin. nih.gov The expression of the RpUGT1 gene and the accumulation of rhaponticin in R. palmatum suggest that this enzyme plays a significant role in the production of this glucoside. nih.govcontinental.edu.peresearchgate.net Interestingly, RpUGT1 also demonstrates activity towards other compounds, including emodin (B1671224), highlighting its potential role in the biosynthesis of various glucosides within the plant. nih.govcontinental.edu.peresearchgate.net The kinetic parameters of RpUGT1 reveal a similar affinity for both emodin and rhapontigenin. nih.gov

The broader family of plant UGTs is extensive, with hundreds of genes identified in various plant species, indicating their importance in creating chemical diversity. nih.gov These enzymes are typically involved in the final steps of biosynthetic pathways, modifying compounds to alter their solubility, stability, and biological activity. frontiersin.org

Proposed Mechanisms of Gallate Acylation at Specific Positions

The formation of rhaponticin 6''-O-gallate requires a subsequent acylation step, where a galloyl group is attached to the rhaponticin molecule. While the precise enzymatic machinery for the 6''-O-galloylation of rhaponticin is not yet fully elucidated, the acylation of glycosides at specific positions is a known phenomenon in plant biochemistry. For instance, in grapevines, acylation of anthocyanins occurs at the C6 position of the glucose molecule through esterification with various acids. researchgate.net It is proposed that a similar mechanism, likely involving a specific acyltransferase, is responsible for the attachment of the gallate moiety to the 6''-hydroxyl group of the glucose unit in rhaponticin to form this compound.

Genetic and Molecular Basis of Stilbenoid Biosynthesis

The biosynthesis of stilbenoids, the class of compounds to which rhaponticin belongs, is rooted in the phenylpropanoid pathway. nih.govnih.gov The key enzyme that directs the pathway towards stilbene formation is stilbene synthase (STS) . nih.govbiorxiv.org This enzyme catalyzes the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA to produce the foundational stilbene, resveratrol (B1683913). biorxiv.org

Further diversification of the stilbene backbone, including hydroxylation, methylation, glycosylation, and prenylation, is achieved through the action of various "decorating" enzymes. biorxiv.orgnih.gov The genes encoding these enzymes are often found in biosynthetic gene clusters, which are stretches of co-located and co-regulated genes involved in a specific metabolic pathway. biorxiv.org The discovery of such clusters provides valuable insights into the coordinated synthesis of complex natural products. biorxiv.org The expression of stilbenoid biosynthesis genes can be influenced by various environmental factors, such as UV radiation and temperature, leading to increased production of these compounds as a defense mechanism. researchgate.net

In Vitro and In Vivo Metabolic Studies of this compound and Related Stilbenes

Once consumed, this compound and related stilbenes undergo metabolic transformations, primarily in the liver. These studies are crucial for understanding the bioavailability and biological activity of these compounds.

The liver is a primary site for the metabolism of foreign compounds, including stilbenes. Studies have shown that rhaponticin is rapidly metabolized. ebi.ac.uk Its aglycone, rhapontigenin, is considered the more biologically active form. researchgate.netualberta.canih.gov In fact, rhapontigenin has been identified as a potent inhibitor of human cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolism of various carcinogens. ualberta.ca The metabolism of rhaponticin involves both Phase I reactions, such as demethylation, and Phase II reactions, like glucuronidation. ebi.ac.uk In vivo studies in rats have indicated that rhaponticin has very low oral bioavailability, suggesting extensive metabolism. ebi.ac.uk

Metabolic studies of rhapontigenin have led to the identification of several metabolites. One of the primary metabolic pathways is demethylation to produce piceatannol. ebi.ac.uk This metabolite can then undergo further oxidation and conjugation with glutathione. ebi.ac.uk Other identified metabolic pathways for stilbenes include glucuronidation and sulfation. For example, resveratrol is extensively metabolized into its glucuronide and sulfate (B86663) conjugates. mdpi.com It is plausible that this compound also undergoes deglycosylation to rhapontigenin, which is then subject to these metabolic transformations, including the formation of glucuronidated metabolites.

Influence of Human Intestinal Microbiota on Stilbenoid Biotransformation and Activation

The human gut, a complex ecosystem teeming with a vast array of microorganisms, plays a pivotal role in the metabolism of many dietary compounds that escape digestion in the upper gastrointestinal tract. frontiersin.org Among these are polyphenols, including stilbenoids like this compound. The biotransformation of such compounds by the intestinal microbiota is crucial as it can significantly impact their bioavailability and biological activity. frontiersin.orgmdpi.com Often, the metabolites produced by gut bacteria exhibit greater biological effects than the parent compounds.

The biotransformation of this compound is a multi-step process primarily involving enzymatic hydrolysis. The structure of this compound, a stilbene glucoside gallate, presents two key linkages for microbial enzymes to act upon: an ester bond connecting the gallic acid moiety and a glycosidic bond linking the glucose to the stilbene aglycone.

The initial step in the intestinal metabolism of this compound is likely the hydrolysis of the ester linkage. This reaction is catalyzed by microbial enzymes known as tannases or tannin acyl hydrolases, which are known to cleave gallate esters from tannins and other phenolic compounds. nih.gov This cleavage releases gallic acid and rhaponticin.

Following or concurrently, the glycosidic bond of rhaponticin is hydrolyzed by bacterial β-glucosidases. This enzymatic action releases the glucose molecule, yielding the aglycone, rhapontigenin. researchgate.net Studies have demonstrated that rhaponticin is indeed metabolized to rhapontigenin by human intestinal microflora, with most intestinal bacteria isolated from human feces capable of catalyzing this transformation. researchgate.net The resulting rhapontigenin is considered the primary bioactive form of rhaponticin. researchgate.net

The liberated gallic acid can also be further metabolized by the gut microbiota. A key transformation is the decarboxylation of gallic acid to form pyrogallol, a reaction carried out by microbial gallate decarboxylases. nih.gov

This sequential biotransformation is significant because the resulting metabolites, particularly rhapontigenin, often possess enhanced biological activities compared to the original glycosylated and galloylated compound. For instance, research on the antithrombotic and antiallergic properties of rhaponticin revealed that its metabolite, rhapontigenin, exhibited more potent inhibitory activities. researchgate.netresearchgate.net This activation by the gut microbiota underscores the importance of considering microbial metabolism when evaluating the health effects of dietary stilbenoids.

Table 1: Postulated Biotransformation Pathway of this compound by Human Intestinal Microbiota

StepPrecursor CompoundMicrobial Enzyme(s)Metabolite(s)
1This compoundTannase (Tannin Acyl Hydrolase)Rhaponticin, Gallic Acid
2Rhaponticinβ-GlucosidaseRhapontigenin, Glucose
3Gallic AcidGallate DecarboxylasePyrogallol

Comparative Biosynthesis across Different Rheum Species

The genus Rheum, commonly known as rhubarb, comprises a diverse group of perennial plants, many of which are used in traditional medicine and as foodstuffs. The biosynthesis and accumulation of secondary metabolites, particularly stilbenoids and anthraquinones, vary significantly among different Rheum species. This variation in chemical profile influences their medicinal properties and applications.

This compound, along with its parent compound rhaponticin, is a characteristic stilbenoid of certain Rheum species. researchgate.net Notably, rhaponticin is predominantly found in species belonging to the sections Rhapontica and Ribesiformia. nih.gov Species such as Rheum rhaponticum (rhapontic rhubarb) and Rheum undulatum are well-documented sources of these compounds. kirj.eemedchemexpress.com In contrast, other medicinally important rhubarb species like Rheum palmatum and Rheum officinale are primarily known for their high content of anthraquinones, such as emodin and rhein (B1680588), with a different stilbenoid profile. kirj.ee

The biosynthesis of stilbenoids in plants proceeds through the phenylpropanoid pathway. The key enzyme responsible for the formation of the stilbene backbone is stilbene synthase (STS). Transcriptome analyses of various Rheum species, including Rheum tanguticum, have identified putative genes involved in the biosynthesis of stilbenoids and other secondary metabolites. nih.govnih.gov These studies have revealed co-expression networks of genes, including those for chalcone (B49325) synthase (CHS), which is structurally and functionally related to STS, and other enzymes of the polyketide pathway that are upregulated in tissues where these compounds accumulate, such as the roots. nih.govscielo.br

Comparative metabolomic studies have provided detailed insights into the species-specific accumulation of these compounds. For example, a comparative analysis of Rheum rhaponticum and Rheum rhabarbarum revealed both similarities and differences in their metabolite profiles, with rhaponticin being a major compound in both. mdpi.com Another study comparing R. rhaponticum with Polygonum cuspidatum (a known source of resveratrol) found that the total hydroxystilbene content was significantly higher in R. rhaponticum roots. kirj.ee

The differential expression of biosynthetic genes and the resulting accumulation of specific stilbenoids like this compound in certain Rheum species highlight the genetic diversity within the genus and form the basis for the chemotaxonomic classification and differential medicinal use of these plants.

Table 2: Comparative Presence of Key Stilbenoids in Different Rheum Species

Rheum SpeciesRhaponticinThis compoundResveratrolPiceatannolPrimary Metabolite ClassReference(s)
Rheum rhaponticumPresentPresentPresentPresent (as glucosides)Stilbenoids kirj.eemdpi.com
Rheum undulatumPresentPresentPresentPresentStilbenoids researchgate.net
Rheum tanguticumNot reported as majorNot reported as majorNot reported as majorNot reported as majorAnthraquinones nih.govnih.gov
Rheum palmatumNot reported as majorNot reported as majorNot reported as majorNot reported as majorAnthraquinones kirj.ee
Rheum officinaleNot reported as majorNot reported as majorNot reported as majorNot reported as majorAnthraquinones kirj.ee

Synthetic Strategies and Chemical Derivatization for Academic Research

Chemo-Enzymatic Synthesis Approaches for Stilbenoid Glycosides and Gallates

Chemo-enzymatic synthesis has emerged as a powerful tool for the construction of complex natural products, including stilbenoid glycosides and gallates. nih.govnih.gov This approach strategically combines the precision of enzymatic reactions with the versatility of traditional chemical synthesis. Enzymes, such as lipases and glycosyltransferases, offer unparalleled regio- and stereoselectivity, which is often difficult to achieve through purely chemical means. nih.govnih.gov

A common strategy involves the use of lipases, like Candida antarctica lipase (B570770) (CAL), for the regioselective acylation or deacylation of polyphenol cores. nih.govscispace.com For instance, researchers have successfully employed CAL to selectively acetylate the 4'-hydroxyl group of resveratrol (B1683913). nih.gov This enzymatic step can be followed by chemical glycosylation and subsequent galloylation to yield the target molecule. Another approach involves the enzymatic transformation of readily available stilbene (B7821643) glucosides. For example, glycosylated stilbenes can be converted to their aglycones through enzymatic hydrolysis, providing a key intermediate for further chemical modification. researchgate.net

The integration of enzymatic steps can significantly streamline the synthesis of complex glycosides by minimizing the need for extensive protecting group manipulations. nih.gov This is particularly advantageous in the synthesis of molecules like Rhaponticin 6''-O-gallate, which possesses multiple hydroxyl groups with similar reactivity.

Total Synthesis Strategies for Complex Stilbenoid Structures

The total synthesis of complex stilbenoids, including oligomers and glycosides, is a testament to the ingenuity of modern organic chemistry. researchgate.net These strategies often rely on convergent approaches, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. rsc.orgacs.org

Key reactions in the total synthesis of stilbenoids include:

Wittig Olefination and its Variants: This classic reaction is a cornerstone for constructing the characteristic stilbene (1,2-diphenylethylene) backbone. researchgate.netresearchgate.net

Heck-Mizoroki Reaction: This palladium-catalyzed cross-coupling reaction provides a reliable method for forming the carbon-carbon double bond of the stilbene core, often with high (E)-stereoselectivity. researchgate.net

Glycosylation Reactions: The introduction of the sugar moiety is a critical step. Silver carbonate-mediated glycosidation is one method used for the selective formation of β-glycosidic bonds. researchgate.net

A notable challenge in the total synthesis of stilbenoids is achieving the desired stereochemistry of the double bond and the glycosidic linkage. researchgate.net Furthermore, the synthesis of complex oligomeric stilbenoids requires sophisticated strategies for the controlled assembly of monomeric units. acs.org For example, the synthesis of resveratrol dimers has been achieved through strategies that allow for the construction of various heterocyclic cores. acs.org

Rational Design and Synthesis of this compound Analogues and Conjugates

The rational design and synthesis of analogues and conjugates of this compound are driven by the desire to probe its mechanism of action and to develop new therapeutic agents with improved properties.

A promising strategy to enhance the therapeutic potential of rhaponticin involves its conjugation to targeting moieties that can direct the compound to specific cells or tissues. nih.gov One such approach is the development of folate-targeted rhaponticin conjugates. nih.govresearchgate.net Cancer cells often overexpress the folate receptor (FR), making it an attractive target for drug delivery. nih.govamegroups.cn

The synthesis of a folate-targeted rhaponticin conjugate (FRHA) has been reported, which involves linking folic acid to rhaponticin via a hydrophilic peptide spacer and a releasable disulfide linker. nih.govresearchgate.net This design allows the conjugate to remain stable in circulation and to release the active rhaponticin derivative upon entering the reducing environment inside the target cells. nih.gov Such targeted conjugates have shown enhanced therapeutic effects and reduced toxicity in preclinical models. nih.gov

The synthesis of these conjugates requires careful planning to ensure that the targeting ligand retains its high affinity for the receptor and that the linker is cleaved efficiently at the target site. acs.org

Methodologies for Stereoselective Synthesis of Stilbenes

The biological activity of stilbenes is often dependent on the stereochemistry of the central double bond. Therefore, the development of stereoselective synthetic methods is of paramount importance. researchgate.net While (E)-stilbenes are generally more stable, the synthesis of the less stable (Z)-isomers can be challenging. rsc.org

Several methodologies have been developed to control the stereochemical outcome of stilbene synthesis:

Rhodium-Catalyzed Addition: The rhodium(I)-catalyzed addition of arylboronic acids to 4-arylbuta-2,3-dien-1-ols has been shown to produce vinyl-substituted (Z)-stilbenes stereoselectively. rsc.org

Wittig-Type Olefinations: While classic Wittig reactions often yield mixtures of (E) and (Z) isomers, modern variations using short-chain trialkylphosphine-derived ylides in aqueous media can provide high stereoselectivity under mild conditions. researchgate.net

Homocoupling Reactions: Symmetrical (E)-stilbenes can be synthesized with high stereoselectivity through the homocoupling of 1,3-dibenzylbenzotriazolium bromides. thieme-connect.com

Silver-Catalyzed Self-Coupling: A silver-mediated homocoupling of N-triftosylhydrazones has been developed for the efficient and highly stereoselective construction of trans-stilbenes. acs.org

C-Glycosylation: The stereoselective synthesis of stilbene C-glucosides has been achieved using BF3•OEt2 to promote the C-glycosylation of protected stilbene monomers with an anomeric acetylated glucosyl donor. sioc-journal.cn

These methods provide chemists with a toolbox to access a wide range of stilbene structures with defined stereochemistry, which is essential for structure-activity relationship studies and the development of new bioactive molecules.

Mechanistic Investigations of Biological Activities

Modulation of Cellular Signaling Pathways

Rhaponticin 6''-O-gallate, a stilbene (B7821643) glucoside gallate found in rhubarb species like Rheum undulatum and Rheum rhaponticum, demonstrates a range of biological activities by modulating various cellular signaling pathways. medchemexpress.com Its anti-inflammatory, antioxidant, and potential anti-cancer properties stem from its ability to interact with and influence key molecular targets and cascades involved in these processes.

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Macrophages

This compound has been shown to inhibit the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS). medchemexpress.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, triggers an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO. e-jar.orgnih.gov The overproduction of NO is associated with various inflammatory conditions.

In studies using lipopolysaccharide-activated macrophages, this compound demonstrated inhibitory activity on NO production with a reported half-maximal inhibitory concentration (IC50) in the range of 11-69 μM. nih.govresearchgate.netbiocrick.com This inhibition is not due to the direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme itself, but rather by suppressing the induction of the iNOS enzyme. nih.govbiocrick.com

Downregulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of this compound extend to the downregulation of various inflammatory mediators and signaling pathways. A key mechanism is the inhibition of nuclear factor-kappa B (NF-κB) activation. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, this compound can effectively reduce the expression of these inflammatory mediators. nih.gov

Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging, Superoxide (B77818) Dismutase (SOD) Activity, ABTS and DPPH Radical Scavenging)

This compound exhibits significant antioxidant properties through various mechanisms. It acts as a free radical scavenger, neutralizing harmful reactive oxygen species (ROS) that can cause cellular damage. pnfs.or.kr This activity has been demonstrated in assays measuring the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. pnfs.or.krresearchgate.netnih.gov

The DPPH assay, which measures the ability of an antioxidant to donate a hydrogen atom, shows that this compound can effectively reduce the stable DPPH radical. mdpi.com Similarly, in the ABTS assay, it demonstrates the capacity to scavenge the ABTS radical cation. mdpi.com Furthermore, studies have indicated that compounds from rhubarb, including stilbenes, contribute to superoxide dismutase (SOD) activity, an essential endogenous antioxidant defense mechanism that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. pnfs.or.krresearchgate.netnih.gov

Antioxidant Activity of Rhubarb Fractions

The following table summarizes the antioxidant activities of different fractions from Rheum emodi, a species of rhubarb, as measured by DPPH, ABTS, and SOD assays. The IC50 value represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. researchgate.net

FractionDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)SOD IC50 (μg/mL)
Ethyl acetate (B1210297)21.5290.252.31
n-butanolSignificantly lower than positive control1718.0564.78
WaterSignificantly lower than positive control--

Molecular Targets in Potential Anti-cancer Research (e.g., Fatty Acid Synthase (FAS) Inhibition, HMG-CoA Reductase, Squalene (B77637) Synthase)

In the context of anti-cancer research, this compound and related stilbenes have been investigated for their ability to target key enzymes involved in cancer cell metabolism. One such target is fatty acid synthase (FAS), an enzyme that is overexpressed in many cancer types and is crucial for the synthesis of fatty acids required for rapid cell proliferation. nih.gov Studies on related stilbene glycosides from rhubarb, desoxyrhaponticin (B211215) and rhaponticin, have shown they can inhibit intracellular FAS activity and downregulate its expression in human breast cancer cells. nih.govmedchemexpress.com

Furthermore, research has explored the inhibitory effects of stilbenes on enzymes in the cholesterol biosynthesis pathway, which can also be dysregulated in cancer. Rhaponticin and other stilbenes have demonstrated inhibitory activities against 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase and squalene synthase, both of which are key enzymes in this pathway. researchgate.netresearchgate.net

Modulation of Specific Cellular Processes (e.g., Apoptosis Induction in Cancer Cell Lines)

This compound is being investigated for its potential to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating cancerous cells. While direct studies on this compound are emerging, related polyphenols like (-)-epigallocatechin-3-gallate (EGCG) have been shown to induce apoptosis in various cancer cell lines, including those of the lung and prostate. nih.govwcrj.netnih.govsemanticscholar.org The induction of apoptosis by these compounds is often linked to the generation of reactive oxygen species, such as hydrogen peroxide, within the cancer cells, which triggers the apoptotic cascade. nih.gov For instance, the parent compound, rhaponticin, has been shown to induce apoptosis in human lung cancer A549 cells. nih.gov

Apoptosis Induction by EGCG in H661 Lung Cancer Cells

This table shows the percentage of apoptotic cells (apoptosis index) in the H661 human lung cancer cell line after 24 hours of treatment with different concentrations of EGCG, a related polyphenol. nih.gov

CompoundConcentration (μM)Apoptosis Index (%)
EGCG3023
10082
EGC3026
10076
Theaflavins308
10078

Interactions with Key Signaling Cascades (e.g., MAPK/ERK Pathway, JAK/STAT Signaling)

This compound appears to exert its biological effects by interacting with major signaling cascades that regulate cell proliferation, differentiation, and survival. medchemexpress.commedchemexpress.com One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. medchemexpress.com The MAPK/ERK pathway is often aberrantly activated in cancer, promoting tumor growth and survival. nih.govnih.gov By modulating this pathway, this compound may contribute to the inhibition of cancer cell proliferation. researchgate.net

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another critical cascade involved in inflammation and immunity. medchemexpress.coma2bchem.com Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. While direct evidence for this compound is still being established, related stilbenes have been shown to interfere with this pathway, suggesting a potential mechanism for its anti-inflammatory and immunomodulatory effects. researchgate.net

Target Identification Studies through Molecular and Cellular Assays

The initial exploration into the biological targets of this compound has primarily focused on its effects within cellular models of inflammation. Found in the rhizome of Rheum undulatum L., this stilbene glucoside gallate has demonstrated inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages. medchemexpress.combiocrick.com This inhibitory action suggests an interaction with cellular pathways that regulate the inflammatory response.

Enzyme Inhibition Kinetics and Characterization

Detailed studies on the enzyme inhibition kinetics of this compound are limited in the current scientific literature. However, initial findings indicate that it can inhibit nitric oxide production in lipopolysaccharide-activated macrophages with a half-maximal inhibitory concentration (IC50) ranging from 11 to 69 μM. medchemexpress.combiocrick.com This suggests that the compound interferes with the enzymatic activity of inducible nitric oxide synthase (iNOS). Further research is necessary to fully characterize the nature of this inhibition, including the determination of kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Additionally, extracts from rhubarb, which contain this compound, have been shown to inhibit squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. researchgate.net However, the specific contribution of this compound to this inhibition and its kinetic profile have not been explicitly detailed.

Ligand-Protein Binding Studies and Receptor Interaction Profiling

Specific data from ligand-protein binding studies and comprehensive receptor interaction profiling for this compound are not extensively available in peer-reviewed literature. While commercial suppliers offer services for molecular interaction assays and drug target identification, published research detailing the binding affinities and specific protein or receptor targets of this compound is scarce. medchemexpress.com The presence of multiple hydroxyl groups and a galloyl moiety suggests that this compound has the potential to form hydrogen bonds and other non-covalent interactions with various biological macromolecules, a characteristic shared by many polyphenolic compounds. ontosight.ai Further investigation using techniques such as surface plasmon resonance, isothermal titration calorimetry, and computational docking studies would be invaluable in elucidating its direct molecular targets.

Comparative Mechanistic Analyses with Related Stilbenoids (e.g., Rhaponticin, Rhapontigenin (B1662419), Resveratrol)

The biological activity of stilbenoids is closely linked to their chemical structure. Comparative analyses with related compounds such as rhaponticin, rhapontigenin, and resveratrol (B1683913) provide insights into the structure-activity relationships that govern the efficacy of this compound.

A key determinant of activity in stilbenes is the presence and pattern of hydroxyl and methoxyl groups on the aromatic rings. biocrick.com Research indicates that the oxygen functions are essential for their biological effects. biocrick.com Generally, the glycosylation of stilbenoids, as seen in rhaponticin, tends to reduce their activity compared to their aglycone forms, such as rhapontigenin. researchgate.net This is often attributed to altered cell permeability and interaction with molecular targets.

Table 1: Structural Comparison of Related Stilbenoids

CompoundCore StructureKey Functional Groups
Resveratrol Stilbene3,5,4'-trihydroxy
Rhapontigenin Stilbene3,5,3'-trihydroxy-4'-methoxy
Rhaponticin Rhapontigenin glycoside3-O-β-D-glucoside
This compound Rhaponticin derivative6''-O-galloyl

Investigation of Synergistic Effects with Other Bioactive Compounds in Complex Mixtures

The study of synergistic interactions between phytochemicals is a growing area of research, as it may lead to the development of more effective therapeutic strategies. This compound is a component of traditional herbal formulations, such as Yīn-Chén-Hāo decoction, which contains a variety of bioactive compounds. wjgnet.comnih.gov

Research on this decoction has indicated synergistic effects between some of its components, such as scoparone, geniposide, and rhein (B1680588), in exerting therapeutic effects. nih.gov However, specific studies focusing on the synergistic or antagonistic effects of this compound in combination with other compounds are currently lacking in the scientific literature. Given the demonstrated bioactivity of this compound, investigating its interactions with other phytochemicals, such as other stilbenoids, flavonoids, or anthraquinones found in rhubarb, could reveal enhanced therapeutic potential. researchgate.netmdpi.com For example, studies on other phytochemicals have shown that combinations can lead to marked synergistic effects in various disease models. nih.gov

Structure Activity Relationship Sar Studies of Rhaponticin 6 O Gallate

Impact of Gallate Acylation on Biological Activity

The addition of a gallate group (galloyl ester) to the rhaponticin structure significantly enhances certain biological activities. Specifically, the acylation of a gallic acid molecule to the glucoside part of rhaponticin has been shown to increase its antioxidant and anti-inflammatory properties. pnfs.or.krresearchgate.net

In studies investigating the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages, a key indicator of anti-inflammatory action, galloylated rhaponticin derivatives were found to be more potent than rhaponticin itself. researchgate.netchemfaces.com Rhaponticin 6''-O-gallate and its isomer, rhaponticin 2''-O-gallate, demonstrated considerably lower IC50 values (the concentration required to inhibit 50% of the activity) for NO production compared to their non-galloylated parent compound. researchgate.netchemfaces.com This suggests that the galloyl moiety is a critical pharmacophore for this specific activity. For instance, this compound displayed an IC50 of 11 μM for NO inhibition, whereas rhaponticin was much less effective, with an IC50 greater than 100 μM. researchgate.net This enhancement is also observed in antioxidant assays, where gallate acylation on a glycoside molecule is noted to increase antioxidant activity compared to the non-acylated glycoside. pnfs.or.kr

CompoundInhibition of NO Production (IC50)
This compound11 μM researchgate.net
Rhaponticin 2''-O-gallate13 μM researchgate.net
Rhaponticin>100 μM researchgate.net
Rhapontigenin (B1662419)48 μM researchgate.net

Role of Hydroxyl and Methoxy (B1213986) Functional Groups on the Stilbene (B7821643) Core for Activity

The arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the stilbene backbone is fundamental to the biological activity of this compound. These oxygen-containing functional groups are considered essential for many of its effects. chemfaces.com

The presence and position of hydroxyl groups often correlate with antioxidant capacity; an increased number of -OH groups can enhance this activity. nih.gov For instance, the specific positioning of hydroxyl groups, such as at the C-4′ position and in an ortho position to another hydroxyl group, is crucial for potent antioxidant effects. mdpi.com However, methylation of these hydroxyl groups to form methoxy groups can have a dual effect. O-methylation increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance metabolic stability and bioavailability. nih.govmdpi.com

In the context of enzyme inhibition, methoxylated stilbenes have demonstrated stronger inhibitory activity against key enzymes in the cholesterol biosynthesis pathway, HMG-CoA reductase and squalene (B77637) synthase, compared to non-methoxylated stilbenes. researchgate.net This suggests that the 4'-methoxy group on the rhaponticin core is a key contributor to this specific activity. Conversely, for cyclooxygenase-2 (COX-2) inhibition, hydroxylated resveratrol (B1683913) derivatives were found to be effective, while methoxylated versions were not, indicating that the nature of the target enzyme dictates the optimal substitution pattern. nih.gov

Influence of the Glucoside Moiety on Biological Activities

The presence of the glucose molecule (glucoside moiety) significantly modulates the biological profile of this compound, generally by reducing its activity compared to its aglycone form, rhapontigenin. chemfaces.com This reduction in activity is a common observation for many stilbenoid glycosides. researchgate.net

The aglycone, rhapontigenin, is often considered the primary biologically active form. researchgate.netresearchgate.net The sugar moiety can introduce steric hindrance, potentially impeding the molecule's ability to bind effectively to the active sites of enzymes or receptors. researchgate.net This is clearly demonstrated in studies on cholesterol synthesis enzymes, where the aglycones rhapontigenin and oxyresveratrol (B150227) showed stronger inhibitory activities against HMG-CoA reductase and squalene synthase than their corresponding glycosides, rhaponticin and mulberroside A. researchgate.netresearchgate.net The deglycosylation (removal of the sugar) of stilbene glucosides is a strategy used to improve their inhibitory potential against these enzymes. researchgate.net

Effects of Stilbene α,β-Double Bond Configuration (cis/trans-isomerization) on Biological Potency

Stilbenes, including this compound, can exist as two geometric isomers, trans and cis, due to the carbon-carbon double bond in their core structure. The trans-isomer is generally the more stable and more biologically active form. researchgate.netnih.gov

The trans configuration provides a more linear and rigid structure, which is often optimal for fitting into the binding sites of target proteins. Exposure to UV light can cause the trans form to convert to the less active cis form, a process that can lead to a significant decrease in bioactivity. researchgate.netinnovareacademics.in While some studies have noted higher cytotoxic potential for certain cis-derivatives, the bulk of evidence for many biological actions, including anti-inflammatory and enzyme-inhibitory effects, points to the superior potency of the trans-isomer. researchgate.netinnovareacademics.in For rhaponticin, the naturally occurring and pharmacologically active form is typically the trans-isomer. nih.govebi.ac.uk

Comparative SAR with Aglycones versus Glycosides (e.g., Rhapontigenin vs. Rhaponticin)

A direct comparison between the aglycone rhapontigenin and its glycoside rhaponticin provides a clear illustration of the structure-activity relationship concerning glycosylation. In nearly all reported biological activities, rhapontigenin demonstrates superior potency. researchgate.netresearchgate.netnih.gov

The aglycone is believed to be the biologically active metabolite of rhaponticin. researchgate.net This is evident in activities such as antioxidant effects, inhibition of cancer cell proliferation, and enzyme inhibition. researchgate.net For example, in inhibiting enzymes of cholesterol biosynthesis, rhapontigenin is a more potent inhibitor of both HMG-CoA reductase and squalene synthase than rhaponticin. researchgate.netresearchgate.net The higher lipophilicity and smaller molecular size of the aglycone likely contribute to its enhanced cell uptake and more effective interaction with biological targets. nih.gov

CompoundRelative Activity/PotencyObserved Effect
Rhapontigenin (Aglycone)HigherStronger inhibition of HMG-CoA reductase and squalene synthase. researchgate.net More potent anti-inflammatory and antioxidant activities. researchgate.netresearchgate.net
Rhaponticin (Glycoside)LowerWeaker inhibition of HMG-CoA reductase and squalene synthase, likely due to steric hindrance from the glucose moiety. researchgate.netresearchgate.net

Structure-Dependent Modulation of Enzyme Inhibition (e.g., HMG-CoA reductase, Squalene Synthase)

The inhibition of HMG-CoA reductase and squalene synthase, two critical enzymes in the pathway of cholesterol production, by rhaponticin and its derivatives is highly dependent on their chemical structure. researchgate.netnih.govnih.gov

SAR studies reveal several key features for effective inhibition:

Aglycone Form is Superior : As previously discussed, the aglycone rhapontigenin is a more potent inhibitor than the glycoside rhaponticin. The removal of the sugar moiety appears to be crucial for optimal binding to the enzyme's active site. researchgate.netresearchgate.net

Methoxylation Enhances Activity : Stilbenes possessing a methoxy group, such as rhapontigenin, are stronger inhibitors of both HMG-CoA reductase and squalene synthase compared to non-methoxylated stilbenes like oxyresveratrol. researchgate.net This highlights the importance of the 4'-methoxy group on the stilbene core for this particular activity.

The Stilbene Core is Essential : The fundamental stilbene structure with its specific pattern of oxygen functions is necessary for the inhibitory action against these enzymes. chemfaces.com

These findings indicate that rhapontigenin, the aglycone of rhaponticin, possesses the key structural attributes for inhibiting these enzymes, namely being an aglycone and having a methoxy group on the stilbene frame. researchgate.net

CompoundTarget EnzymeRelative Inhibitory Activity at 10 µM
RhapontigeninHMG-CoA ReductaseHigher than Rhaponticin researchgate.netresearchgate.net
RhaponticinHMG-CoA ReductaseLower than Rhapontigenin researchgate.netresearchgate.net
RhapontigeninSqualene SynthaseHigher than Rhaponticin researchgate.netresearchgate.net
RhaponticinSqualene SynthaseLower than Rhapontigenin researchgate.netresearchgate.net

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of stilbenoid compounds like Rhaponticin 6''-O-gallate. nih.gov It is widely used for both identifying (qualitative) and measuring the amount (quantitative) of the compound in samples. nih.gov The versatility of HPLC allows for various column chemistries and mobile phase compositions to be employed, enabling the separation of this compound from closely related compounds found in natural product extracts, such as those from Rheum species. researchgate.netresearchgate.net

Developing a robust HPLC method requires careful optimization of several parameters to ensure accurate and reproducible results. nih.gov This process is critical when dealing with complex matrices like plant extracts, where numerous compounds can interfere with the analyte of interest. researchgate.net

Key aspects of method development include:

Column Selection: Reversed-phase columns, such as C18, are commonly used for separating moderately polar compounds like stilbene (B7821643) gallates. researchgate.netnih.gov The choice of column dimensions and particle size affects resolution and analysis time.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently employed. nih.govresearchgate.net The gradient is adjusted to achieve optimal separation of this compound from other constituents like its parent compound, rhaponticin, and other stilbenoids or anthraquinones. researchgate.netresearchgate.net

Detector Wavelength Selection: A Diode Array Detector (DAD) is often used, allowing for the selection of the optimal wavelength for detection based on the compound's UV absorbance maximum, which for stilbenes is typically around 300-330 nm. nih.govualberta.ca

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. europa.eu While specific validation data for this compound is not extensively published, data from its aglycone, rhapontigenin (B1662419), provides a strong reference for the expected performance of a validated method. ualberta.camdpi.com

Table 1: Representative HPLC Method Validation Parameters for a Related Stilbenoid (Rhapontigenin)

ParameterSpecificationFindingReference
Linearity (Range) Concentration range over which the response is proportional to the concentration.0.5 - 100 µg/mL ualberta.ca
Correlation Coefficient (r²) A measure of the goodness of fit for the linear regression.> 0.999 nih.gov
Accuracy (% Recovery) The closeness of the measured value to the true value.99.97% - 100.58% nih.gov
Precision (% RSD) The degree of agreement among individual test results.< 5% ualberta.ca
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from excipients or related compounds at the retention time of the analyte. nih.gov

This table is generated based on data for related compounds to illustrate typical HPLC validation parameters. RSD = Relative Standard Deviation.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ekb.eg These values are crucial for determining the sensitivity of an analytical method. libretexts.org They can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. libretexts.orglongdom.org For the analysis of rhapontigenin, a closely related compound, the LOD has been reported as 100 ng/mL and the LOQ as 0.5 µg/mL, suggesting that a well-developed HPLC method can achieve high sensitivity for stilbenoids. ualberta.camdpi.com In other HPLC methods for related compounds, LODs have been reported in the range of 0.05–2 µg/mL. researchgate.netnih.gov

Method Development and Validation for this compound in Complex Matrices

Ultra-Performance Liquid Chromatography-Diode Array Detection (UPLC-DAD)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. UPLC coupled with a Diode Array Detector (UPLC-DAD) is a powerful tool for the quantitative analysis of phytochemicals. nih.gov This technique has been successfully applied to the analysis of various compounds in plant extracts, including those from the Rheum genus, and is suitable for the rapid quantification of rhaponticin and its derivatives. nih.govnih.gov

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to liquid chromatography for the separation of charged molecules. ebi.ac.ukchemfaces.com It requires minimal sample and solvent volumes, making it a green analytical technique. sigmaaldrich.com Various CE modes have been applied to the analysis of stilbenes and related phenolic compounds. biocrick.comresearchgate.net

β-cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC): This technique is particularly useful for separating neutral or chiral compounds. researchgate.net Surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase. semanticscholar.org Cyclodextrins are incorporated as chiral selectors to enhance the separation of structurally similar compounds or enantiomers. researchgate.netresearchgate.net CD-MEKC has been successfully used to separate various compounds, including those found in rhubarb. nih.gov

Capillary Zone Electrophoresis with Diode Array Detector (CZE-DAD): CZE is the simplest form of CE, where separation is based on the charge-to-mass ratio of the analytes. ebi.ac.uk It has been employed for the rapid analysis of stilbenes, such as rhaponticin. nih.gov Coupling with a DAD allows for peak identification and purity assessment based on the UV spectra of the separated compounds.

Thin-Layer Chromatography (TLC) for Screening and Profile Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative screening of plant extracts. nih.gov It is valuable for quickly checking the presence of certain classes of compounds, like stilbenes and anthraquinones, in multiple samples simultaneously. researchgate.net For rhubarb analysis, TLC methods have been developed to create chemical fingerprints, which can help differentiate between various species by comparing the patterns of key marker compounds. researchgate.net While not as precise as HPLC for quantification, TLC is an excellent tool for initial screening and quality control of botanical materials.

Hyphenated Techniques for Comprehensive Sample Characterization

To obtain detailed structural information and achieve unambiguous identification, chromatographic techniques are often "hyphenated" with powerful spectroscopic detectors like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

LC-DAD-ESI/MS: The combination of Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry is a powerful tool for analyzing complex mixtures. researchgate.net This technique was used to identify this compound in extracts of Rheum emodi. researchgate.net The LC separates the components, the DAD provides UV spectral data, and the ESI-MS provides the molecular weight and fragmentation pattern of the compound. researchgate.net The fragmentation of this compound in the mass spectrometer provides characteristic ions that confirm the presence of both the rhaponticin and the gallate moieties. nih.gov

HPLC-NMR and HPLC-SPE-NMR: Hyphenating HPLC with NMR spectroscopy allows for the direct acquisition of structural data on compounds as they are separated. In the direct HPLC-NMR approach, the eluent from the HPLC flows directly through the NMR spectrometer. A more advanced setup is HPLC-Solid Phase Extraction-NMR (HPLC-SPE-NMR), where separated peaks of interest are trapped on small SPE cartridges. The trapped compound is then eluted with a deuterated solvent into the NMR, allowing for more concentrated samples and the acquisition of detailed two-dimensional NMR spectra, which is invaluable for the complete structure elucidation of novel or unknown natural products.

Table 2: Summary of Advanced Analytical Techniques for this compound Analysis

TechniquePrimary ApplicationKey AdvantagesReference
HPLC-DAD Quantitative and qualitative analysisRobust, reproducible, widely available researchgate.netresearchgate.net
UPLC-DAD Rapid quantitative analysisHigh speed, high resolution, increased sensitivity nih.govnih.gov
CD-MEKC Separation of complex mixtures/isomersHigh efficiency, low sample/solvent use researchgate.netnih.gov
CZE-DAD Rapid analysis of charged analytesSimplicity, speed, low solvent consumption nih.gov
TLC Screening and chemical profilingCost-effective, high throughput, simple researchgate.net
LC-DAD-ESI/MS Definitive identification and structural confirmationHigh sensitivity and specificity, provides molecular weight and fragmentation data researchgate.net
HPLC-NMR Complete structure elucidationProvides detailed structural information directly on separated compounds

Application in Chemotaxonomic Differentiation of Plant Species

Chemotaxonomy is a field of study that utilizes the chemical constituents of plants to classify and differentiate them. cirad.fr The principle behind this discipline is that the secondary metabolites produced by a plant, such as polyphenols, are often unique to a specific genus or species, reflecting a genotypic difference. cirad.fr These chemical markers can provide a reliable method for taxonomic identification, complementing traditional morphological approaches. cirad.fr

Within this framework, this compound, along with its parent compound rhaponticin, has emerged as a significant chemotaxonomic marker, particularly within the Rheum genus (rhubarb). biosynth.comnih.gov The presence, absence, or quantitative variation of these stilbenoids allows for the clear differentiation between various Rheum species, which is crucial for the correct identification of medicinal rhubarb. nih.govresearchgate.net

Research has focused on distinguishing between "official" rhubarb species, as designated in pharmacopeias (e.g., Rheum palmatum, Rheum tanguticum, and Rheum officinale), and "unofficial" species, such as Rheum rhaponticum. nih.govresearchgate.net Studies have conclusively shown that stilbenes like rhaponticin are characteristic of unofficial rhubarb and are not found in the official varieties. nih.gov This makes rhaponticin and its derivatives, including this compound, invaluable for quality control and authentication in the herbal medicine market. nih.gov

Detailed analysis using methods like High-Performance Liquid Chromatography (HPLC) has quantified the differences in key chemical markers. researchgate.netresearchgate.net One study analyzing 21 rhubarb samples from Taiwanese markets found that rhapontigenin (the aglycone of rhaponticin) was abundant in unofficial rhubarb, while its content was negligible in official samples. nih.govresearchgate.net Conversely, the anthraquinone (B42736) rhein (B1680588) was a dominant compound in official rhubarb but present in much lower quantities in the unofficial varieties. nih.govresearchgate.net

This compound has been isolated from the rhizomes of species such as Rheum undulatum and Rheum emodi. medchemexpress.combiocrick.comnih.gov The specific distribution of such compounds is a key finding; for instance, rhaponticin is known to occur specifically in species belonging to the Rhapontica and Ribesiformia sections of the Rheum genus. researchgate.net

The following tables summarize research findings that highlight the application of these compounds in chemotaxonomic differentiation.

Table 1: Comparative Analysis of Marker Compounds in Official and Unofficial Rhubarb Species

This table illustrates the contrasting concentrations of key stilbenes and anthraquinones, which serve as markers to differentiate between official and unofficial rhubarb. Data is based on HPLC analysis of commercial rhubarb samples. nih.govresearchgate.net

Compound TypeMarker CompoundRelative Content in Official Rhubarb (e.g., R. palmatum)Relative Content in Unofficial Rhubarb (e.g., R. rhaponticum)
StilbeneRhapontigeninLow / AbsentHigh
StilbeneRhaponticinLow / AbsentHigh
AnthraquinoneRheinHighLow

Table 2: Phenolic Acid Content in Different Rheum Species (µg/g of dried underground parts)

This table presents the quantitative determination of various phenolic acids in three different Rheum species, demonstrating the chemical variations that can be used for taxonomic comparison. researchgate.net

Phenolic AcidRheum palmatumRheum rhaponticumRheum undulatum
Gallic15.816.540.4
Protocatechuic4.52.212.3
p-Hydroxybenzoic23.413.721.8
Ferulic96.598.7147.8
Syringic14.811.420.1
Total (Analyzed Acids)229.8195.0346.4

Computational and Systems Biology Approaches in Rhaponticin 6 O Gallate Research

In Silico Analysis of Molecular Interactions and Target Prediction

In silico analysis serves as a foundational step in computational drug discovery, employing computer-based simulations to predict the biological targets of a specific compound. This process often involves screening the compound's structure against large databases of known protein targets. For Rhaponticin 6''-O-gallate, target prediction algorithms would analyze its three-dimensional structure to identify proteins with complementary binding sites. These predictions are based on various factors, including shape complementarity, electrostatic interactions, and the potential for hydrogen bonding.

Given its known anti-inflammatory and antioxidant properties, computational models can be used to screen this compound against a panel of proteins involved in these pathways. For instance, its documented ability to inhibit nitric oxide (NO) production in macrophages suggests that enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are probable targets. medchemexpress.combiocrick.com Furthermore, studies on structurally related stilbenes from rhubarb have identified protein tyrosine phosphatase 1B (PTP1B) as a potential target, indicating that this compound might also interact with this enzyme, which is relevant to metabolic and inflammatory signaling. researchgate.net

Predictive models leverage databases such as the Therapeutic Target Database (TTD) and the Search Tool for Interacting Chemicals (STITCH) to forecast these interactions. By comparing the structure of this compound to ligands with known targets, these tools can generate a list of probable protein interactions, which can then be prioritized for experimental validation.

Table 1: Predicted Protein Targets for this compound Based on In Silico Analysis and Known Bioactivity
Predicted Protein TargetAssociated Biological PathwayRationale for PredictionReference
Inducible Nitric Oxide Synthase (iNOS)Inflammation, Nitric Oxide SignalingKnown inhibitory effect on NO production in macrophages. medchemexpress.combiocrick.com
Cyclooxygenase-2 (COX-2)Inflammation, Prostaglandin SynthesisCommon target for anti-inflammatory compounds; related compounds from Rheum species target PTGS2 (COX-2). nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inflammation, Cytokine SignalingKey mediator of inflammation often modulated by phenolic compounds.
Nuclear Factor-kappa B (NF-κB)Inflammation, Gene TranscriptionCentral regulator of inflammatory gene expression; inhibition of iNOS is often linked to NF-κB pathway modulation.
Protein Tyrosine Phosphatase 1B (PTP1B)Insulin Signaling, Inflammatory SignalingOther stilbene (B7821643) derivatives from rhubarb have shown inhibitory activity against PTP1B. researchgate.net
AKT1 (RAC-alpha serine/threonine-protein kinase)Cell Survival, ProliferationIdentified as a target for compounds from Rheum tanguticum in network pharmacology studies. nih.gov

Network Pharmacology and Pathway Analysis (e.g., KEGG Pathway Analysis to Elucidate Biological Effects)

Network pharmacology provides a systems-level perspective on drug action, moving beyond the "one-target, one-drug" paradigm. scienceopen.com This approach constructs complex networks that link chemical compounds to their protein targets and associated disease pathways. For a multi-functional compound like this compound, network pharmacology is particularly useful for visualizing its polypharmacological effects. The process involves identifying potential targets (as described in 8.1), constructing a compound-target network, and then mapping these targets onto protein-protein interaction (PPI) networks and biological pathways. scienceopen.commdpi.com

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis is a critical component of this workflow, used to identify the biological pathways that are significantly enriched with the predicted protein targets. researchgate.net By inputting the list of potential targets for this compound into databases like DAVID or using software packages in R, researchers can determine which signaling pathways are most likely to be modulated by the compound. mdpi.com

Given its anti-inflammatory activity, a KEGG analysis for this compound would be expected to highlight pathways such as the NF-κB signaling pathway, the MAPK signaling pathway, and the TNF signaling pathway. nih.gov These pathways are central to the inflammatory response and are consistent with the observed inhibition of NO production. medchemexpress.com Studies on rhubarb extracts have similarly used KEGG analysis to reveal that their constituent stilbenes and anthraquinones affect a range of pathways, including those related to cancer and metabolic processes. nih.govresearchgate.net

Table 2: Potential KEGG Pathways Modulated by this compound
KEGG PathwayPathway IDRelevance to Known/Predicted ActivityReference
NF-kappa B signaling pathwayhsa04064Central role in inflammation and the expression of iNOS and other pro-inflammatory mediators.
MAPK signaling pathwayhsa04010Involved in cellular responses to stress, inflammation, and apoptosis. Identified as a key pathway for compounds in Rheum species. nih.gov
TNF signaling pathwayhsa04668Crucial pathway in systemic inflammation and apoptosis. scienceopen.com
Toll-like receptor signaling pathwayhsa04620Key pathway in the innate immune response that leads to the activation of NF-κB and MAPK pathways. scienceopen.com
Pathways in cancerhsa05200Many inflammatory pathways are implicated in cancer progression. Rhubarb extracts have shown effects on cancer-related pathways. nih.gov
Estrogen signaling pathwayhsa04915Stilbenes like rhaponticin are known phytoestrogens, and this pathway was identified as a target for Rheum compounds. nih.gov

Molecular Docking and Dynamics Simulations for Elucidating Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govijariie.com This method is crucial for understanding the molecular basis of a compound's activity by visualizing its interaction with the active site of a target protein. For this compound, docking simulations can be performed against the 3D crystal structures of predicted targets like iNOS or COX-2. nih.gov The simulation software calculates a binding affinity score, which estimates the strength of the interaction, and reveals specific details such as which amino acid residues in the receptor form hydrogen bonds or hydrophobic interactions with the ligand. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction. nih.gov MD simulations model the movement of every atom in the protein-ligand complex over time, offering insights into the stability of the binding pose and any conformational changes that may occur upon binding. nih.govmdpi.com This can help confirm whether the initial docked position is stable and functionally relevant.

For example, a docking study of this compound with iNOS could reveal how the galloyl and hydroxyl groups form key hydrogen bonds within the enzyme's active site, thereby blocking substrate access and inhibiting NO production. Studies on related stilbenes have successfully used docking to understand their binding to PTP1B, showing negative binding energies and close proximity to key residues in the binding pocket. researchgate.net

Table 3: Representative Molecular Docking Studies on Related Compounds and Targets
Compound ClassProtein TargetKey FindingsReference
Stilbene Derivatives (from Rheum undulatum)Protein Tyrosine Phosphatase 1B (PTP1B)Docking simulations demonstrated negative binding energies and interaction with the binding pocket, explaining the inhibitory mechanism. researchgate.net
Compounds from Rheum tanguticumPTGS2 (COX-2), AKT1, ESR1Molecular docking confirmed that active compounds could effectively bind to these key targets related to antioxidant activity. nih.gov
Alkyl GallatesVarious Biological TargetsDocking studies demonstrated favorable binding interactions, reinforcing their antioxidant potential. bohrium.com
Epigallocatechin gallate (EGCG)β-lactoglobulinMolecular dynamics simulations were used to investigate binding characteristics and stability of the complex. mdpi.com
6-GingerolAndrogen Receptor (AR), Estrogen Receptor β (ERβ)Docking showed good binding affinity, with total energy scores indicating stable interactions. nih.gov

Predictive Modeling of Structure-Activity Relationships and Biological Effects

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Predictive modeling in SAR uses computational algorithms to build quantitative models (QSAR) that correlate structural features with functions like binding affinity or inhibitory concentration. These models can then be used to predict the activity of novel or un-tested compounds and to guide the design of more potent analogues.

For this compound, SAR analysis involves dissecting its molecular architecture: the stilbene core (rhapontigenin), the glucose moiety, and the attached gallate group. Research on stilbenes from Rheum undulatum has provided direct SAR insights, demonstrating that the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the stilbene's benzene (B151609) rings are essential for the inhibitory activity against NO production. biocrick.com The same study noted that the presence of a glucoside moiety tended to reduce this activity. biocrick.com

Table 4: Structure-Activity Relationship (SAR) Analysis of this compound
Structural FeatureComponentPredicted Contribution to Biological ActivityReference
Hydroxystilbene coreRhapontigenin (B1662419)Provides the foundational structure for anti-inflammatory and antioxidant activity. Hydroxyl and methoxy groups are essential for activity. biocrick.com
α,β-double bondStilbene bridgeReported to not significantly affect the inhibitory activity of NO production in related stilbenes. biocrick.com
Glucoside moietyGlucoseActs as a linker. In some stilbenes, glucosidation can reduce activity, but it also provides a site for galloylation. biocrick.com
Galloyl groupGallic AcidKnown to possess strong antioxidant properties. Its addition likely enhances the overall antioxidant and anti-inflammatory capacity of the molecule. bohrium.com
Position of Galloylation (6'')Glucose-Gallate LinkageThe specific attachment point on the sugar influences the molecule's 3D conformation and its ability to fit into protein binding sites. nih.gov

Future Research Directions and Emerging Methodological Innovations

Elucidating Undiscovered Molecular Mechanisms and Signal Transduction Pathways

Current understanding points to the modulation of various signaling pathways by Rhaponticin 6''-O-gallate, particularly those governing inflammation and oxidative stress. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, a key process in the inflammatory response. medchemexpress.combiocrick.com The IC50 for this inhibition has been reported to be in the range of 11-69 microM. biocrick.com However, the precise molecular mechanisms and the full spectrum of signal transduction pathways influenced by this compound are still under investigation. Future studies are needed to identify the direct molecular targets and upstream signaling cascades, such as the MAPK/ERK pathway and JAK/STAT signaling, that are potentially modulated by this compound. a2bchem.com A deeper comprehension of these mechanisms is critical to fully understand its therapeutic potential in inflammatory diseases and other conditions.

Identification of Novel Biological Targets

The known biological activity of this compound, primarily its anti-inflammatory effect through the inhibition of NO production, suggests the existence of specific molecular targets. medchemexpress.comtargetmol.com Research has indicated that the oxygen functions (-OH, -OCH3) on the benzene (B151609) ring are crucial for this activity. biocrick.com While the general class of stilbenes, to which this compound belongs, is known to interact with a variety of biological molecules, the specific targets for this particular gallate derivative are not yet fully elucidated. Future research efforts should focus on identifying novel protein and enzyme targets. Techniques such as affinity chromatography, proteomics, and computational modeling can be employed to uncover new binding partners and thereby reveal previously unknown biological functions and therapeutic applications. For instance, investigating its interaction with enzymes like arginase II could open new avenues for cardiovascular disease research.

Development of Advanced Analytical Platforms for In Situ Quantification and Imaging

The accurate quantification and visualization of this compound within biological systems are paramount for understanding its pharmacokinetics and biodistribution. While various chromatographic techniques like UPLC-DAD and HSCCC have been used for the quantitative analysis of related compounds such as rhaponticin, there is a need for more advanced analytical platforms specifically for this compound. researchgate.net The development of methods for in situ quantification would provide real-time data on its concentration at the site of action. Furthermore, mass spectrometry imaging (MSI) is an emerging technique that can visualize the spatial distribution of small molecules in tissues, which would be invaluable for studying the localization of this compound in plant and animal tissues. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Global Biological Impacts

To gain a comprehensive understanding of the biological effects of this compound, an integrated "omics" approach is essential. Metabolomics and proteomics can reveal global changes in the metabolome and proteome of cells or organisms upon treatment with the compound. chemfaces.com This approach can help in constructing "components-targets-pathways" networks to predict its potential biological activities and mechanisms of action. researchgate.net For instance, metabolomic studies on traditional Chinese medicine formulations containing rhubarb have shown synergistic effects of its various constituents on metabolic biomarkers and molecular networks. nih.gov Applying these technologies specifically to this compound will provide a systems-level view of its impact, identifying biomarkers of its activity and uncovering its broader physiological roles.

Deeper Understanding of Biosynthesis Regulation and Engineering for Enhanced Production

This compound is a naturally occurring compound, and its production is dependent on the biosynthesis pathways within Rheum species. While the general pathways for stilbenoid biosynthesis are known, the specific enzymes and regulatory mechanisms involved in the galloylation of rhaponticin at the 6''-position are not well understood. Future research should aim to elucidate these biosynthetic steps and the factors that regulate them. This knowledge can then be applied to metabolic engineering strategies in plants or microbial systems to enhance the production of this compound, ensuring a sustainable and high-yield source for research and potential therapeutic use.

Exploration of Synergistic Effects in Multi-Component Systems

Natural extracts often exhibit enhanced biological activity due to the synergistic interactions of their various components. researchgate.net this compound is found in rhubarb alongside other bioactive compounds like other stilbenes, anthraquinones, and flavonoids. nih.govresearchgate.net Investigating the synergistic effects of this compound in combination with these other compounds is a promising area of research. For example, studies on the traditional Chinese medicine Yin-Chen-Hao decoction, which contains rhubarb, have shown that combinations of its active ingredients, such as scoparone, geniposide, and rhein (B1680588), exert more robust therapeutic effects than the individual compounds alone. nih.gov Similar studies focusing on this compound could reveal potent multi-component therapies with enhanced efficacy and potentially reduced side effects.

Q & A

Q. How can researchers optimize the extraction and purification of Rhaponticin 6''-O-gallate from natural sources?

Methodological Answer:

  • Begin with solvent selection (e.g., ethanol-water mixtures) based on polarity matching the compound’s glycosidic and galloyl moieties .
  • Use column chromatography (e.g., silica gel or Sephadex LH-20) for purification, followed by HPLC with UV detection (λ = 280 nm) for purity validation.
  • Validate yields using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • Employ 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve glycosylation patterns and galloyl substitution at the 6''-O position .
  • Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C28H28O13, m/z 572.53) .
  • Assess solubility and stability via UV-Vis spectroscopy under varying pH and temperature conditions .

Q. How do existing studies address contradictory data on this compound’s bioavailability and metabolic stability?

Methodological Answer:

  • Conduct comparative analyses using in vitro models (e.g., Caco-2 cells for intestinal permeability) and in vivo pharmacokinetic studies in rodents .
  • Replicate conflicting experiments with standardized protocols (e.g., uniform dosing, vehicle controls) to isolate variables .
  • Apply meta-analysis to identify methodological inconsistencies (e.g., extraction purity, analytical sensitivity) across studies .

Advanced Research Questions

Q. What in silico approaches can predict this compound’s structure-activity relationships (SAR) for therapeutic targeting?

Methodological Answer:

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with putative targets (e.g., NF-κB, AMPK) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Cross-reference results with literature on structurally analogous stilbenoids (e.g., resveratrol derivatives) .

Q. How can researchers design experiments to validate this compound’s molecular targets in inflammatory pathways?

Methodological Answer:

  • Apply CRISPR-Cas9 knockout models to silence candidate targets (e.g., COX-2, iNOS) and assess compound efficacy .
  • Use phosphoproteomics to map signaling cascades and RNA-seq to identify differentially expressed genes post-treatment .
  • Ensure reproducibility by adhering to ARRIVE guidelines for preclinical studies .

Q. What multi-omics strategies elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Integrate metabolomics (LC-MS/MS) and transcriptomics (single-cell RNA-seq) to map compound-induced metabolic shifts .
  • Use network pharmacology to identify synergistic targets and pathways (e.g., STRING, KEGG) .
  • Validate findings with knock-in/knockout animal models to establish causality .

Q. How can researchers assess the compound’s stability under physiological conditions for drug formulation studies?

Methodological Answer:

  • Perform accelerated stability testing (ICH guidelines) at 40°C/75% RH over 6 months, with LC-MS monitoring of degradation products .
  • Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate pH-dependent hydrolysis .
  • Use X-ray diffraction (XRD) to analyze crystallinity changes affecting solubility .

Methodological Frameworks

What frameworks guide the formulation of research questions for this compound studies?

Methodological Answer:

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental scope (e.g., In macrophages, does this compound reduce TNF-α levels compared to dexamethasone?) .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions addressing gaps in stilbenoid pharmacology .

Q. How can synthetic protocols for this compound derivatives be optimized for scalability and reproducibility?

Methodological Answer:

  • Use microwave-assisted synthesis to reduce reaction times and improve galloylation efficiency .
  • Document procedures in line with Beilstein Journal guidelines , including full spectral data and purity thresholds (>95%) .

Q. What criteria should prioritize research gaps in this compound’s pharmacological profile?

Methodological Answer:

  • Conduct systematic literature reviews to identify understudied areas (e.g., long-term toxicity, cross-species efficacy) .
  • Use SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to rank gaps by clinical relevance and feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.